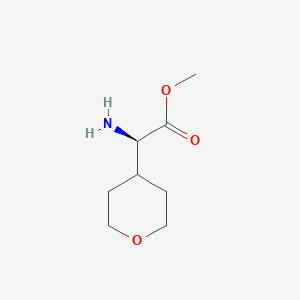

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Description

Chemical Identity and Classification

This compound belongs to the chemical class of amino acid esters, specifically representing a substituted glycine derivative. The compound contains multiple functional groups that define its chemical behavior: a primary amino group, a methyl ester functionality, and a saturated six-membered heterocyclic ring containing oxygen. This combination of structural features places the molecule within the broader category of heterocyclic amino acids, which are known for their enhanced biological activity compared to their non-cyclic counterparts.

The molecular formula C₈H₁₅NO₃ reflects the compound's relatively compact structure while accommodating significant functional diversity. The presence of nitrogen, oxygen, and carbon atoms in specific arrangements creates a molecule with multiple sites for potential chemical modification and biological interaction. The ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid, while the amino group can participate in various condensation and substitution reactions.

Classification within amino acid chemistry reveals that this compound represents a β-branched amino acid derivative, where the branching occurs at the α-carbon through attachment to the tetrahydropyran ring. This structural feature distinguishes it from the twenty standard proteinogenic amino acids and places it in the category of non-natural amino acids that have gained increasing importance in pharmaceutical chemistry. The compound's structure allows it to function as both an amino acid analog and a heterocyclic building block, depending on the specific synthetic application.

The tetrahydropyran component specifically classifies this molecule as an oxane derivative, using the preferred International Union of Pure and Applied Chemistry nomenclature for the six-membered saturated oxygen heterocycle. This ring system is particularly significant in carbohydrate chemistry, where it forms the backbone of pyranose sugars such as glucose. The incorporation of this ring system into an amino acid framework creates a unique hybrid molecule that combines features from both amino acid and carbohydrate chemistry.

Nomenclature and Registry Numbers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting both the stereochemical configuration and the structural components of the molecule. The Chemical Abstracts Service has assigned the compound the registry number 871301-35-8, which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification regardless of variations in naming conventions or nomenclature systems.

Alternative nomenclature systems have produced several equivalent names for this compound, including (R)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester and methyl (2R)-2-amino-2-(oxan-4-yl)acetate. The use of "oxane" instead of "tetrahydropyran" reflects the preferred International Union of Pure and Applied Chemistry nomenclature that was established to provide more systematic naming for saturated heterocycles. Both naming conventions remain acceptable and are found throughout the chemical literature.

The stereochemical designation "(R)" indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for the compound's identity, as the corresponding (S)-enantiomer would represent a distinct chemical entity with potentially different biological and physical properties. The explicit inclusion of stereochemical information in the name reflects the growing importance of chirality in modern chemical research and pharmaceutical development.

Registry databases also recognize this compound under the molecular descriptor file number MFCD06796166, which provides additional cross-referencing capabilities. This number is particularly useful for database searches and inventory management systems used by chemical suppliers and research institutions. The International Chemical Identifier representation of the compound provides a machine-readable format that ensures consistent identification across different computer systems and databases.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 871301-35-8 |

| Molecular Descriptor File Number | MFCD06796166 |

| International Chemical Identifier Key | GLXVKVOENRRZDF-UHFFFAOYSA-N |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

Structural Characteristics and Stereochemistry

The molecular structure of this compound exhibits a sophisticated three-dimensional arrangement that combines linear and cyclic structural elements. The tetrahydropyran ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference significantly influences the overall molecular shape and affects both the chemical reactivity and potential biological activity of the compound.

The stereochemical center at the α-carbon adjacent to the ester functionality determines the compound's chiral properties. In the (R)-configuration, the spatial arrangement of substituents around this chiral center follows specific three-dimensional relationships that can be predicted using established stereochemical principles. The absolute configuration affects not only the compound's physical properties but also its potential for stereoselective interactions with biological targets or chiral synthetic reagents.

The tetrahydropyran ring system occupies a significant portion of the molecular volume and constrains the conformational flexibility of the amino acid portion of the molecule. This conformational restriction can be advantageous in drug design applications, where reduced conformational freedom often correlates with enhanced selectivity for biological targets. The ring substitution pattern places the amino acid functionality at the 4-position of the tetrahydropyran ring, creating a specific geometric relationship between the cyclic and acyclic portions of the molecule.

Bond angles and distances within the molecule reflect the hybridization states of the constituent atoms and the constraints imposed by the cyclic structure. The oxygen atom in the tetrahydropyran ring exhibits tetrahedral geometry typical of sp³-hybridized oxygen, while the nitrogen atom of the amino group maintains its characteristic pyramidal geometry. The ester functionality displays the expected planar arrangement around the carbonyl carbon, with bond angles approximating those found in other methyl ester compounds.

Molecular modeling studies would reveal that the compound can adopt multiple low-energy conformations through rotation around single bonds, particularly those connecting the tetrahydropyran ring to the amino acid framework. However, the presence of the ring system significantly reduces the total conformational space available to the molecule compared to acyclic analogs. This conformational restriction represents both a synthetic challenge and an opportunity for developing compounds with enhanced selectivity profiles.

Position in Amino Acid Chemistry

This compound occupies a unique position within the broader landscape of amino acid chemistry as a glycine derivative that incorporates a cyclic ether substituent. Glycine, the simplest amino acid with only a hydrogen atom as its side chain, serves as the structural foundation for this compound, with the tetrahydropyran ring replacing the hydrogen substituent at the α-carbon. This modification transforms the achiral glycine into a chiral amino acid derivative with significantly enhanced structural complexity.

The compound represents part of the expanding class of non-proteinogenic amino acids that have gained prominence in pharmaceutical and biomedical research. Unlike the twenty standard amino acids that are incorporated into proteins through ribosomal synthesis, this compound must be prepared through synthetic methods, making it a valuable tool for introducing novel structural features into peptides and proteins. The incorporation of such non-natural amino acids can impart unique properties to peptide-based therapeutics, including enhanced stability, modified biological activity, and improved pharmacokinetic profiles.

From a structural perspective, the compound exhibits characteristics of both α-amino acids and β-branched amino acids, depending on how one views the tetrahydropyran substituent. The direct attachment of the ring system to the α-carbon creates significant steric bulk in the immediate vicinity of the amino and carboxyl functionalities, which can profoundly affect the compound's incorporation into peptide chains and its interactions with enzymes that typically process amino acids.

The ester functionality present in this compound represents a common protecting group strategy in amino acid chemistry, where the carboxylic acid group is temporarily masked to prevent unwanted side reactions during synthetic manipulations. Methyl esters are particularly popular for this purpose due to their ease of formation and removal under mild conditions. This protecting group allows for selective modification of the amino functionality or other parts of the molecule while preserving the carboxyl group for later use in peptide coupling reactions.

The tetrahydropyran ring system introduces elements of carbohydrate chemistry into the amino acid framework, creating a hybrid molecule that bridges these two important classes of biological compounds. This structural feature is particularly relevant given the increasing recognition of carbohydrate-amino acid conjugates in biological systems and their potential therapeutic applications. The presence of the oxygen heterocycle also provides additional hydrogen bonding opportunities that are not available in purely hydrocarbon-based amino acid side chains.

Historical Development and Context

The development of this compound as a synthetic target reflects the broader evolution of amino acid chemistry from its early focus on natural products to the current emphasis on designed molecules with specific properties. The historical context of this compound's development can be traced through several key advances in synthetic organic chemistry, including the development of stereoselective synthesis methods, the recognition of the importance of conformational constraints in drug design, and the growing sophistication of heterocyclic chemistry.

Tetrahydropyran chemistry itself has deep historical roots, with early recognition of this ring system's importance in carbohydrate chemistry dating back to the fundamental work on sugar structures in the late nineteenth and early twentieth centuries. The systematic study of pyranose sugars established tetrahydropyran as one of the most important six-membered oxygen heterocycles in nature, leading to extensive investigation of its chemical properties and synthetic applications. This foundational knowledge provided the chemical understanding necessary for incorporating tetrahydropyran rings into non-carbohydrate molecules.

The synthetic methodologies required to prepare compounds like this compound have evolved significantly over the past several decades, driven by advances in stereoselective synthesis and heterocyclic chemistry. Early approaches to preparing substituted tetrahydropyran derivatives often relied on lengthy synthetic sequences with limited control over stereochemistry. Modern synthetic methods have dramatically improved the efficiency and selectivity of these transformations, making complex molecules like this amino acid derivative accessible to researchers.

The recognition of non-natural amino acids as valuable tools in pharmaceutical research represents a relatively recent development in the historical timeline of amino acid chemistry. While the twenty proteinogenic amino acids were identified and characterized primarily in the early to mid-twentieth century, the systematic exploration of non-natural amino acids began to gain momentum only in the latter part of the twentieth century. This shift was driven by the recognition that natural amino acids, while perfectly suited for biological systems, might not provide optimal properties for therapeutic applications.

The specific combination of structural features found in this compound reflects contemporary trends in medicinal chemistry that emphasize the importance of three-dimensional molecular architecture in determining biological activity. The historical progression from simple amino acid analogs to complex heterocyclic derivatives like this compound illustrates the increasing sophistication of structure-activity relationship studies and the growing appreciation for the role of molecular shape in biological recognition processes.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVKVOENRRZDF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680041 | |

| Record name | Methyl (2R)-amino(oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871301-35-8 | |

| Record name | Methyl (2R)-amino(oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves:

- Introduction of the tetrahydropyran ring with appropriate stereochemistry.

- Formation of the amino acid ester moiety.

- Maintenance or induction of the (R)-configuration at the stereogenic center.

Two main approaches are reported in the literature and patents:

- Chiral pool synthesis starting from naturally occurring chiral precursors.

- Asymmetric synthesis via catalytic or stoichiometric chiral auxiliaries or catalysts.

Synthesis via Chiral Aminomethyl Tetrahydropyran Intermediates

One documented approach involves the preparation of tetrahydropyran-substituted amino intermediates, which are then converted into the methyl ester amino acid.

- For example, 4-aminomethyl tetrahydropyran derivatives can be synthesized by nucleophilic substitution or reductive amination on tetrahydropyran-4-carboxaldehyde or related precursors.

- Subsequent esterification with methanol or methylating agents yields the methyl ester.

A representative synthetic sequence includes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 4-aminomethyl tetrahydropyran | Reaction of 4-formyl tetrahydropyran with ammonia or amine source, reductive amination | Aminomethyl tetrahydropyran intermediate |

| 2 | Esterification | Treatment with methanol and acid catalyst or methylating agent | Methyl ester formation |

| 3 | Resolution or chiral induction | Use of chiral catalysts or chiral auxiliaries | (R)-enantiomer enrichment |

This method was indirectly supported by analogs in the literature where amino-substituted tetrahydropyran derivatives were prepared and further functionalized.

Asymmetric Synthesis via β-Nitro-δ-lactone Intermediates

An advanced methodology involves the construction of the tetrahydropyran ring with an amino substituent through a sequence involving cyclic nitronates and β-nitro-δ-lactones:

- The key step is the oxidative cleavage of cyclic nitroso acetals using mCPBA (meta-chloroperoxybenzoic acid), which leads to β-nitro-δ-lactones.

- These intermediates are then reduced (e.g., with amalgamated aluminum) to yield the amino-substituted tetrahydropyran derivatives.

- Subsequent esterification produces the methyl ester.

This three-step protocol is efficient and stereoselective, providing access to the target scaffold with high yield (63–85%) and stereochemical control.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | C,C-coupling of silyl ketene acetal with nitronate | Silyl triflate catalysis | - | Forms carbon skeleton |

| 2 | Oxidative cleavage & lactone closure | mCPBA oxidation | 63–85 | β-nitro-δ-lactone formation |

| 3 | Reduction | Amalgamated aluminum reduction | - | Formation of 4-aminotetrahydropyran-2-one scaffold |

This method is notable for its detailed mechanistic insight and scalability.

Summary Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate has been identified as a derivative of amino acids, which are crucial in drug development. Its structural properties allow it to influence biological pathways, particularly those related to anabolic hormone secretion and muscle recovery . Research indicates that compounds like this can serve as ergogenic aids, enhancing physical performance and recovery during exercise .

Case Study: Ergogenic Supplements

A study investigated the effects of amino acid derivatives on athletic performance. Results showed that this compound positively influenced the secretion of anabolic hormones, which are vital for muscle growth and recovery. Participants who supplemented with this compound exhibited improved endurance and reduced muscle soreness post-exercise .

Nutritional Science

Role as an Ergogenic Aid

As an amino acid derivative, this compound plays a role in nutrition, particularly in formulations aimed at athletes. It has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . This makes it a valuable component in dietary supplements designed for athletes.

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Ergogenic Supplements | Enhancing athletic performance | Increased anabolic hormone secretion |

| Nutritional Science | Muscle recovery and endurance | Reduced muscle soreness post-exercise |

Organic Synthesis

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows it to be used in various synthetic pathways to create more complex molecules. For instance, it has been utilized in reactions involving triethylamine and dichloromethane to synthesize other biologically active compounds .

Example Reaction:

In one synthetic route, this compound was reacted with benzoyl chloride under controlled conditions to produce a substituted benzamide derivative. This reaction highlights its utility in generating compounds with potential therapeutic applications .

Mechanism of Action

The mechanism by which (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Methyl 2-Oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1n)

- Molecular Formula : C₈H₁₂O₄

- Physical State : White solid (m.p. 56–52°C)

- Key Differences: Replaces the amino group with an oxo group, altering reactivity. The absence of the amino group reduces its utility in peptide coupling but enhances electrophilicity for nucleophilic additions .

- Yield: 84% (higher than some amino derivatives due to simpler synthesis) .

Methyl 2-(Tetrahydro-2H-pyran-4-yl)acetate (ASM2751)

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.2 g/mol

- Key Differences: Lacks both the amino and oxo groups, making it a saturated ester. Used as a non-polar building block in organic synthesis .

- Purity: 96%, with commercial availability at lower cost compared to amino-substituted derivatives .

Enantiomeric and Salt Forms

(S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Oxalate

- Molecular Formula: C₁₀H₁₇NO₇ (oxalate salt)

- Stereochemistry : (S)-configuration, leading to divergent biological activity compared to the (R)-form.

- Application: Used in chiral resolution studies; the oxalate counterion improves crystallinity but reduces solubility in non-polar solvents .

Hydrochloride Salt of (R)-Enantiomer

- Solubility : Enhanced water solubility due to ionic character, facilitating use in aqueous reaction conditions .

- Stability : Requires stringent storage (-20°C, inert atmosphere) to prevent racemization or degradation .

Aromatic Amino Esters

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

- Molecular Formula: C₁₀H₁₄ClNO₃

- Key Differences : Substitutes the tetrahydropyran ring with a 4-methoxyphenyl group. The aromatic ring introduces π-π stacking interactions, making it suitable for targeting aromatic enzyme binding pockets .

- Cost : Higher price (€178/250mg) due to complex aromatic synthesis .

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic Acid

Thiopyran and Silyl-Protected Analogues

Methyl 2-((tert-Butyldimethylsilyl)oxy)-2-(tetrahydro-4H-thiopyran-4-ylidene)acetate (1o-1)

- Molecular Formula : C₁₄H₂₆O₃SSi

- Key Differences : Thiopyran ring (sulfur instead of oxygen) increases lipophilicity and alters ring conformation. The silyl-protected hydroxyl group enables selective deprotection strategies .

- Yield : 94% (high due to stability of silyl ethers) .

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, with CAS number 871301-35-8, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 173.21 g/mol |

| Density | 1.104 g/cm³ |

| Boiling Point | 244.1 °C at 760 mmHg |

| Flash Point | 94.5 °C |

The biological activities of this compound are primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Its mechanism of action may involve modulation of enzyme activity and influence on cellular pathways related to apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a compound structurally related to it was shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes while downregulating those associated with the cell cycle .

Neuroprotective Effects

Research has suggested that the compound may have neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, potentially through the inhibition of reactive oxygen species (ROS) production .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of a related compound on glioblastoma multiforme (GBM) cells. The results showed that the compound significantly reduced cell viability and induced apoptosis, suggesting potential therapeutic applications for GBM treatment .

- Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated a marked reduction in neuronal loss and improved cognitive function, highlighting its potential as a neuroprotective agent .

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC values ranged from low micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types .

In Vivo Efficacy

In vivo experiments conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests that this compound may be a promising candidate for further development as an anticancer drug .

Q & A

Q. What are the common synthetic routes for (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate?

The synthesis typically involves multi-step processes, including ring formation of the tetrahydro-2H-pyran moiety followed by functionalization. For example, sulfonate intermediates (e.g., tetrahydro-2H-pyran-4-yl methanesulfonate) can react with amino esters under nucleophilic conditions to introduce the amino-acetate group . Key reagents include anhydrous solvents (e.g., THF) and catalysts like palladium for coupling reactions. Optimization of reaction conditions (e.g., temperature, pH) is critical to avoid racemization and ensure stereochemical integrity .

Q. How is the compound characterized spectroscopically?

Characterization relies on NMR (¹H, ¹³C) to confirm the stereochemistry and purity. For instance, the methyl ester group appears as a singlet at ~3.6 ppm in ¹H NMR, while the tetrahydro-2H-pyran ring protons show distinct splitting patterns (δ 1.5–4.0 ppm). Mass spectrometry (HRMS) validates the molecular weight (e.g., 189.28 g/mol for the sulfur analog in ), and chiral HPLC separates enantiomers to verify the (R)-configuration .

Q. What are the key physicochemical properties of this compound?

The compound has a molecular weight of ~189.28 g/mol (for sulfur analogs; adjust based on exact structure) and a melting point range of 48–50°C for related derivatives . It is sensitive to moisture, requiring storage at -20°C in anhydrous solvents to prevent ester hydrolysis. LogP values (calculated ~1.2) suggest moderate lipophilicity, influencing solubility in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) are employed to control stereochemistry. For example, tert-butyl carbamate (Boc) protection of the amino group during coupling prevents racemization. Chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns (e.g., Chiralpak® AD-H) achieves >99% enantiomeric excess (ee) by resolving diastereomeric intermediates .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Divergent yields often arise from variations in reaction conditions. For instance, microwave-assisted synthesis (100°C, 30 min) may improve yields to >80% compared to traditional heating (60°C, 12 h, 50% yield) by accelerating kinetics . Systematic DOE (Design of Experiments) can identify critical factors (e.g., solvent polarity, catalyst loading) and interactions causing variability .

Q. How to design experiments for structure-activity relationship (SAR) studies?

SAR studies require synthesizing analogs (e.g., replacing the tetrahydro-2H-pyran ring with tetrahydrothiopyran or modifying the ester group to amides). Biological assays (e.g., enzyme inhibition, cellular uptake) are paired with computational docking to map pharmacophore features. For example, replacing the methyl ester with a carboxylic acid (as in ) alters hydrogen-bonding interactions, impacting target affinity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.